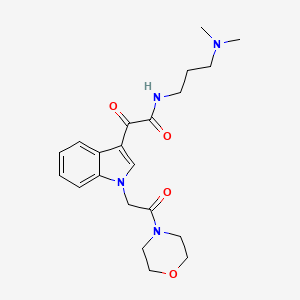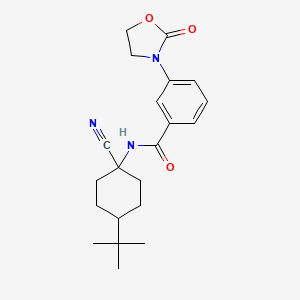
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide is a compound that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the SH2 domain of its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which plays an essential role in various cellular processes, including inflammation, cell proliferation, and survival.
作用機序
The mechanism of action of N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide involves the inhibition of the protein-protein interaction between STAT3 and JAK2. This interaction is critical for the activation of STAT3, which plays an essential role in various cellular processes. By inhibiting this interaction, N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide prevents the activation of STAT3 and its downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and differentiation.
生化学的および生理学的効果
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. The compound has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been shown to inhibit the activation of STAT3 and its downstream signaling pathways, leading to the inhibition of cell proliferation, survival, and differentiation.
実験室実験の利点と制限
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its potency as an inhibitor of the protein-protein interaction between STAT3 and JAK2. This potency allows for the use of lower concentrations of the compound in experiments, reducing the potential for off-target effects. Another advantage is its selectivity for the STAT3 pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. One limitation is the potential for toxicity at higher concentrations of the compound, which can limit its use in vivo. Another limitation is the need for further studies to determine the optimal dosing and administration of the compound.
将来の方向性
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has several potential future directions for scientific research. One direction is the development of more potent and selective inhibitors of the STAT3 pathway. Another direction is the investigation of the potential use of the compound in combination with other therapies, such as chemotherapy, radiation therapy, or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and administration of the compound in vivo and to investigate its potential for use in clinical trials.
合成法
The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been reported in the literature. The synthesis involves the reaction of 4-tert-butylcyclohexanone with malononitrile to form the corresponding 4-tert-butyl-1-cyanocyclohexanol. The alcohol is then converted to the corresponding benzamide by reaction with 3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been used in various scientific research applications. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. The compound has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide has been used to study the role of STAT3 in various cellular processes, including cell proliferation, survival, and differentiation.
特性
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-20(2,3)16-7-9-21(14-22,10-8-16)23-18(25)15-5-4-6-17(13-15)24-11-12-27-19(24)26/h4-6,13,16H,7-12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCKNLCLNKQFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC=C2)N3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-3-(2-oxo-1,3-oxazolidin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

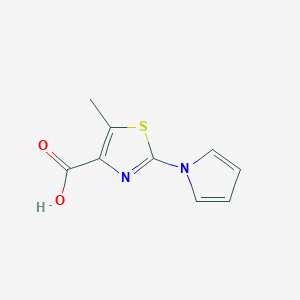
![ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride](/img/structure/B2449234.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2449235.png)
![2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2449236.png)
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/no-structure.png)
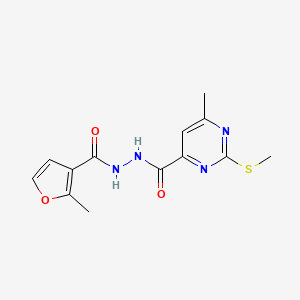
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2449243.png)
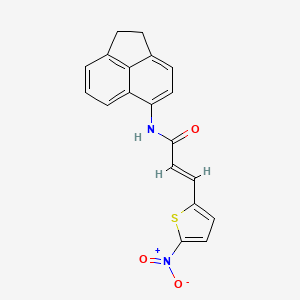
![2-[3-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2449246.png)
![6-Amino-4-(3-((4-fluorophenoxy)methyl)-4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2449249.png)
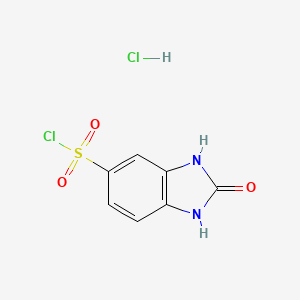
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)
